2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-6-32-25-28-24-26-17(5)21(23(31)27-20-10-8-7-9-16(20)4)22(30(24)29-25)19-13-11-18(12-14-19)15(2)3/h7-15,22H,6H2,1-5H3,(H,27,31)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPHBGSPFJEWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, triazoles, and pyrimidines. The key steps in the synthesis may involve:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving triazole and pyrimidine derivatives under specific conditions such as heating or using catalysts.
Introduction of the ethylsulfanyl group: This step may involve nucleophilic substitution reactions where an ethylsulfanyl group is introduced to the core structure.
Functionalization of the phenyl rings: This can be done through various substitution reactions to introduce the methyl and propan-2-yl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine core or the phenyl rings.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties may make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazolopyrimidine core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s ethylsulfanyl group differs from the amino groups in derivatives, likely reducing hydrogen-bond donor capacity but increasing lipophilicity.
- Synthetic Yields : Yields for the target compound are unreported, but analogs in show moderate yields (43–56%), suggesting synthetic challenges in triazolopyrimidine functionalization.
Table 2: Functional Group Impact on Properties
Key Findings :
- Crystal Packing : Ethyl 2-benzylsulfanyl derivatives () exhibit π-π stacking (centroid distances: 3.63–3.88 Å), suggesting similar intermolecular interactions for the target compound.
- Bioactivity : While biological data for the target compound is unavailable, related triazolopyrimidines inhibit DHODH (e.g., Compound 33, IC50 = 12 nM). The bulky isopropylphenyl group may hinder target engagement compared to smaller substituents.
Biological Activity
The compound 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.59 g/mol. The structure features a triazolopyrimidine core, which is known for its pharmacological relevance.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5OS |
| Molecular Weight | 485.59 g/mol |
| IUPAC Name | 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| CAS Number | 1021212-53-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazolopyrimidine Core : This can be achieved through cyclization reactions involving triazole and pyrimidine derivatives.
- Introduction of the Ethylsulfanyl Group : Nucleophilic substitution reactions are often employed to introduce the ethylsulfanyl group.
- Functionalization of Phenyl Rings : Various substitution reactions are used to introduce methyl and propan-2-yl groups onto the phenyl rings.
Biological Activity
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that triazolopyrimidine derivatives may inhibit tumor growth effectively .
- Antimicrobial Properties : Related compounds have shown significant antimicrobial activity against various pathogens. The presence of the triazole ring is often linked to enhanced bioactivity due to its ability to interact with biological targets.
Case Studies
- Anticancer Screening :
-
Antimicrobial Testing :
- A comparative study evaluated the antimicrobial efficacy of various triazolopyrimidine derivatives. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead structure for developing new antibiotics.
The precise mechanism by which 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that:
- The triazole moiety may interact with enzymes involved in nucleic acid synthesis.
- The sulfanyl group could enhance lipophilicity and membrane permeability, facilitating better cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
